molecular formula C7H4F4O5S2 B6243777 2-trifluoromethanesulfonylphenyl fluoranesulfonate CAS No. 2411305-79-6

2-trifluoromethanesulfonylphenyl fluoranesulfonate

Cat. No.: B6243777
CAS No.: 2411305-79-6
M. Wt: 308.2
InChI Key:
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Description

2-trifluoromethanesulfonylphenyl fluoranesulfonate is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of trifluoromethanesulfonyl and fluoranesulfonate groups, which contribute to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-trifluoromethanesulfonylphenyl fluoranesulfonate typically involves the reaction of phenyl fluoranesulfonate with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-trifluoromethanesulfonylphenyl fluoranesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of sulfinate or sulfonamide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include trifluoromethanesulfonyl-substituted amines, alcohols, and thiols.

    Oxidation Reactions: Products include sulfonic acid derivatives.

    Reduction Reactions: Products include sulfinate or sulfonamide derivatives.

Scientific Research Applications

2-trifluoromethanesulfonylphenyl fluoranesulfonate has a wide range of applications in scientific research, including:

    Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals, such as surfactants and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-trifluoromethanesulfonylphenyl fluoranesulfonate involves the interaction of its trifluoromethanesulfonyl group with various molecular targets. This group is highly electrophilic, allowing it to react with nucleophiles in biological systems. The compound can modify proteins and enzymes by reacting with amino acid residues, thereby altering their activity and function. The pathways involved in these reactions include nucleophilic substitution and addition-elimination mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-trifluoromethanesulfonylphenyl trifluoromethanesulfonate
  • 2-trifluoromethanesulfonylphenyl methanesulfonate
  • 2-trifluoromethanesulfonylphenyl benzenesulfonate

Uniqueness

2-trifluoromethanesulfonylphenyl fluoranesulfonate is unique due to the presence of both trifluoromethanesulfonyl and fluoranesulfonate groups. This dual functionality enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds. Additionally, the fluoranesulfonate group provides increased stability and resistance to hydrolysis, making it a valuable reagent in various chemical and industrial applications.

Properties

CAS No.

2411305-79-6

Molecular Formula

C7H4F4O5S2

Molecular Weight

308.2

Purity

95

Origin of Product

United States

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